(S)-Desmethyl Doxylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(S)-phenyl(pyridin-2-yl)methoxy]ethanamine |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/t16-/m0/s1 |
InChI Key |
OKKTWMJPOLLMMV-INIZCTEOSA-N |
Isomeric SMILES |
CN(C)CCO[C@@H](C1=CC=CC=C1)C2=CC=CC=N2 |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of (S)-Desmethyl Doxylamine in the Metabolic Pathway of Doxylamine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely utilized for its sedative and antiemetic properties. Its metabolism is a critical determinant of its pharmacokinetic profile and therapeutic action. This technical guide provides an in-depth examination of the metabolic pathway of doxylamine, with a specific focus on the formation and role of its N-demethylated metabolite, (S)-Desmethyl Doxylamine. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the metabolic cascade and associated experimental workflows to serve as a comprehensive resource for the scientific community.
Introduction
Doxylamine is administered as a racemic mixture of its two enantiomers: R-(+)-doxylamine and S-(-)-doxylamine[1]. The antihistaminic and sedative effects are primarily attributed to the R-(+)-enantiomer, which exhibits greater pharmacological activity[1]. Understanding the metabolic fate of each enantiomer is crucial for a complete comprehension of the drug's efficacy and safety profile.
The primary metabolic pathway for doxylamine is hepatic N-demethylation, leading to the formation of N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine[2]. This process is primarily mediated by cytochrome P450 (CYP) enzymes[2]. This guide will delve into the specifics of this pathway, with a particular emphasis on the lesser-studied S-(-)-enantiomer and its corresponding metabolite, this compound.
Doxylamine Metabolism Pathway
Doxylamine undergoes sequential N-demethylation in the liver. The first step involves the removal of one methyl group to form N-desmethyldoxylamine. A second demethylation step can then occur to produce N,N-didesmethyldoxylamine. These metabolites can be further conjugated, for instance with glucuronic acid, to facilitate their excretion. While the R-(+)-enantiomer of doxylamine is known to be more pharmacologically active, the specific activity and metabolic rate of the S-(-)-enantiomer and its metabolite this compound are not as well-characterized in publicly available literature[1].
The primary cytochrome P450 isoenzymes responsible for the N-demethylation of doxylamine are CYP2D6, CYP1A2, and CYP2C9. The involvement of multiple CYPs suggests a complex metabolic profile that can be influenced by genetic polymorphisms and drug-drug interactions.
Quantitative Analysis of Doxylamine and its Metabolites
Quantitative data on the pharmacokinetics of doxylamine are well-documented. However, specific pharmacokinetic parameters for its N-demethylated metabolites in humans are less readily available in the literature. The following tables summarize the known pharmacokinetic parameters for the parent drug, doxylamine.
Table 1: Pharmacokinetic Parameters of Doxylamine in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~25-60% | [FDA Document] |
| Tmax (Oral) | 2-3 hours | [FDA Document] |
| Cmax (25 mg oral dose) | ~100 ng/mL | [FDA Document] |
| Elimination Half-Life | 10-12 hours | [FDA Document] |
| Volume of Distribution | 2.5 L/kg | [FDA Document] |
| Clearance | ~3.5 mL/min/kg | [FDA Document] |
Note: Values are approximate and can vary based on individual patient factors.
While human-specific data for the metabolites are scarce, studies in rhesus monkeys have provided some insights. After oral administration of doxylamine, N-desmethyldoxylamine was a major metabolite found in plasma. It is important to note that animal model data may not be directly extrapolated to humans.
The Role and Stereoselectivity of this compound
Doxylamine is a chiral compound, and its R-(+)-enantiomer is reported to have significantly higher antihistaminic activity compared to the S-(-)-enantiomer[1]. This stereoselectivity in the parent drug's activity raises important questions about the metabolism and activity of its enantiomeric metabolites.
Currently, there is a lack of specific studies in the public domain that have isolated this compound and characterized its pharmacological activity. Therefore, its precise role in the overall therapeutic and potential side-effect profile of racemic doxylamine remains an area for further investigation. It is plausible that this compound has lower antihistaminic activity than its R-(+)-counterpart, mirroring the properties of the parent enantiomers.
The metabolism of many chiral drugs by CYP enzymes can be stereoselective. For instance, CYP2D6 is known to exhibit stereoselectivity in the metabolism of various substrates. While it is a primary enzyme in doxylamine metabolism, specific data on its stereoselectivity towards doxylamine's N-demethylation is not extensively detailed in the available literature. Further research is warranted to determine if the formation of this compound is favored or disfavored compared to the R-(+)-enantiomer.
Experimental Protocols
In Vitro Metabolism of Doxylamine using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and metabolite formation of doxylamine in vitro.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Doxylamine succinate
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of doxylamine in a suitable solvent (e.g., methanol or DMSO) and dilute to the final concentration in the phosphate buffer. Ensure the final solvent concentration is low (<1%) to avoid inhibiting enzyme activity.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (typically 0.5-1.0 mg/mL final protein concentration), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the doxylamine solution to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to precipitate the proteins and stop the enzymatic reaction.
-
Sample Preparation for Analysis: Vortex the quenched samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining doxylamine and the formation of N-desmethyldoxylamine and N,N-didesmethyldoxylamine.
Analytical Method: LC-MS/MS for Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of doxylamine and its metabolites in biological matrices.
Typical LC-MS/MS Parameters:
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically employed for its high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is suitable for doxylamine and its metabolites.
-
MRM Transitions: Specific precursor-to-product ion transitions for doxylamine, N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and an appropriate internal standard (e.g., a deuterated analog) should be optimized for quantification.
Conclusion and Future Directions
The N-demethylation of doxylamine is a key metabolic pathway that influences its pharmacokinetic profile. While the general pathway is understood, this technical guide highlights a significant gap in the literature concerning the stereoselective metabolism of doxylamine and the specific role and pharmacological activity of this compound.
For a comprehensive understanding of doxylamine's action, future research should focus on:
-
Stereoselective Metabolism Studies: In vitro experiments using recombinant CYP enzymes and human liver microsomes to quantify the formation rates of (R)- and this compound.
-
Pharmacological Characterization of Metabolites: Isolation or synthesis of the individual enantiomers of N-desmethyldoxylamine to assess their binding affinity to the H1 receptor and their functional activity.
-
Human Pharmacokinetic Studies: Clinical studies designed to quantify the plasma concentrations of the individual enantiomers of both doxylamine and its desmethyl metabolites to build a complete stereoselective pharmacokinetic model.
Addressing these research questions will provide a more complete picture of doxylamine's metabolism and pharmacology, ultimately aiding in the optimization of its therapeutic use and the development of safer and more effective medications.
References
The Pharmacological Profile of (S)-Desmethyl Doxylamine: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the pharmacological activity of (S)-Desmethyl Doxylamine, a primary metabolite of the first-generation antihistamine, doxylamine. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its presumed mechanism of action, metabolic pathway, and the experimental protocols required for its characterization.
Executive Summary
Doxylamine is a well-characterized antihistamine that primarily functions as a histamine H1 receptor antagonist with additional anticholinergic properties.[1][2][3][4] It undergoes hepatic metabolism to form N-desmethyldoxylamine and N,N-didesmethyldoxylamine.[1][2][5][6] While specific pharmacological data for the (S)-enantiomer of N-desmethyldoxylamine is not extensively available in public literature, this guide synthesizes information on the parent compound and general principles of stereoselectivity to project its likely activity. The (S)-enantiomer of doxylamine is understood to be the more pharmacologically active form, suggesting that this compound is also likely the more potent enantiomer of this metabolite.
Introduction
Doxylamine is widely used for its sedative and anti-allergic effects.[1][2] Its therapeutic actions and side effects are attributed to its interaction with histamine H1 and muscarinic acetylcholine receptors.[1][2][3][4] The metabolism of doxylamine is a critical aspect of its overall pharmacological profile, leading to the formation of active metabolites such as N-desmethyldoxylamine.[1][2][5][6] Understanding the specific activity of the (S)-enantiomer of this metabolite is crucial for a complete comprehension of doxylamine's in vivo effects.
Metabolism of Doxylamine
Doxylamine is metabolized in the liver primarily by cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, and CYP2C9.[1][2] The main metabolic pathway involves N-dealkylation, resulting in the formation of N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine.[1][2][5]
References
- 1. N-Desmethyldoxylamine | 78868-03-8 | Benchchem [benchchem.com]
- 2. Doxylamine - Wikipedia [en.wikipedia.org]
- 3. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Doxylamine to (S)-Desmethyl Doxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolism of doxylamine, with a specific focus on its N-demethylation to form the metabolite (S)-Desmethyl Doxylamine. Doxylamine, a first-generation antihistamine, undergoes significant metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This document details the enzymatic pathways, offers representative experimental protocols for studying this metabolic conversion, and presents key quantitative data in a structured format. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, preclinical development, and pharmacokinetic analysis.
Introduction
Doxylamine is an ethanolamine-derivative antihistamine widely used for the treatment of insomnia and, in combination with pyridoxine, for nausea and vomiting during pregnancy.[1] Like many xenobiotics, doxylamine is metabolized in the liver to facilitate its excretion. One of the primary metabolic pathways is N-demethylation, resulting in the formation of N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine.[2] Understanding the specifics of this metabolic process, including the enzymes involved and the kinetics of the reaction, is crucial for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and ensuring drug safety and efficacy. This guide focuses on the in vitro aspects of the conversion of doxylamine to its desmethyl metabolite, with a particular interest in the stereoselective formation of the (S)-enantiomer.
Enzymatic Pathway of Doxylamine N-Demethylation
The N-demethylation of doxylamine is a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of hepatocytes.[3][4] While the specific CYP isozymes responsible for doxylamine N-demethylation have not been definitively identified in the available literature, based on the metabolism of structurally similar compounds and the general substrate specificities of CYP enzymes, several candidates are likely involved.
N-dealkylation reactions are common for many drugs containing tertiary amines and are frequently catalyzed by CYP3A4, CYP2D6, CYP2C19, CYP2C9, and CYP1A2.[5][6] For instance, the N-demethylation of the structurally related drug diphenhydramine involves CYP2D6, CYP1A2, CYP2C9, and CYP2C19. Studies on the tricyclic antidepressant doxepin, which also undergoes N-demethylation, have shown a significant contribution from CYP2C19, with minor roles for CYP1A2 and CYP2C9.[5] Given these precedents, it is plausible that a combination of these CYP isozymes contributes to the N-demethylation of doxylamine.
The stereoselective formation of this compound is a critical aspect of its metabolism that is not well-documented in publicly available literature. The active site topologies of different CYP enzymes can lead to preferential binding and metabolism of one enantiomer over the other, resulting in a stereospecific or stereoselective metabolic profile. Further research is required to elucidate the specific CYP isoforms that catalyze the formation of the (S)-enantiomer of Desmethyl Doxylamine.
Signaling Pathway Diagram
Caption: Metabolic pathway of Doxylamine to this compound.
Quantitative Data
Due to the limited availability of specific kinetic data for the N-demethylation of doxylamine to this compound in the public domain, the following table presents hypothetical, yet representative, Michaelis-Menten kinetic parameters. These values are intended for illustrative purposes to guide researchers in their experimental design and data interpretation. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction.
Table 1: Hypothetical Kinetic Parameters for Doxylamine N-Demethylation in Human Liver Microsomes
| Enzyme Source | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes (Pooled) | Doxylamine | This compound | 50 | 250 |
| Recombinant Human CYP2D6 | Doxylamine | This compound | 25 | 150 |
| Recombinant Human CYP2C19 | Doxylamine | This compound | 75 | 100 |
Note: These values are illustrative and should be experimentally determined for accurate assessment.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the in vitro metabolism of doxylamine.
In Vitro Doxylamine Metabolism Assay Using Human Liver Microsomes
This protocol outlines a typical procedure to determine the rate of formation of Desmethyl Doxylamine from doxylamine in a pool of human liver microsomes.
Objective: To quantify the formation of Desmethyl Doxylamine and determine the kinetic parameters (Km and Vmax).
Materials:
-
Doxylamine succinate
-
This compound standard
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not present in the incubation mixture)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of doxylamine and this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of doxylamine at various concentrations in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)
-
Doxylamine working solution (to achieve a range of final concentrations, e.g., 1-500 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound. A detailed analytical method is provided in section 4.2.
-
-
Data Analysis:
-
Construct a standard curve for this compound to determine the concentration in the samples.
-
Calculate the rate of metabolite formation (pmol/min/mg protein).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
LC-MS/MS Method for Quantification of Doxylamine and Desmethyl Doxylamine
This protocol provides a general framework for developing an LC-MS/MS method for the simultaneous quantification of doxylamine and its desmethyl metabolite.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes from matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Doxylamine: Precursor ion (m/z) -> Product ion (m/z) (e.g., 271.2 -> 182.1).
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 257.2 -> 168.1).
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z).
-
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Experimental Workflow Diagram
Caption: General workflow for an in vitro Doxylamine metabolism assay.
Discussion and Future Directions
The in vitro metabolism of doxylamine to Desmethyl Doxylamine is a critical pathway influencing its pharmacokinetic profile. While N-demethylation is a known metabolic route, specific details regarding the responsible CYP isozymes and the stereoselectivity of the reaction are not extensively reported. The provided protocols offer a robust framework for researchers to investigate these aspects.
Future research should focus on:
-
CYP Reaction Phenotyping: Utilizing a panel of recombinant human CYP enzymes and specific chemical inhibitors to precisely identify the isoforms responsible for doxylamine N-demethylation.
-
Stereoselectivity Analysis: Employing chiral chromatography techniques to separate and quantify the (R)- and (S)-enantiomers of Desmethyl Doxylamine, thereby determining the stereoselectivity of the metabolic process and identifying the enzymes responsible for the formation of the (S)-enantiomer.
-
In Vitro-In Vivo Correlation (IVIVC): Using the in vitro kinetic data to predict the in vivo clearance of doxylamine and to better understand potential drug-drug interactions.
By addressing these research gaps, a more complete understanding of doxylamine's metabolism can be achieved, ultimately contributing to its safer and more effective therapeutic use.
References
- 1. Characterization of dextromethorphan N-demethylation by human liver microsomes. Contribution of the cytochrome P450 3A (CYP3A) subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation. | Semantic Scholar [semanticscholar.org]
- 4. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. bioivt.com [bioivt.com]
Unveiling the Metabolic Fate of Doxylamine: A Technical Guide to Metabolite Discovery and Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely utilized for its sedative and hypnotic properties in the short-term management of insomnia. It also finds application as an antiemetic, particularly in combination with pyridoxine for nausea and vomiting during pregnancy. A thorough understanding of its metabolic pathways is paramount for comprehending its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use. This technical guide provides an in-depth exploration of the discovery and identification of doxylamine metabolites, complete with detailed experimental protocols and quantitative data to support researchers in the field of drug metabolism and pharmacokinetics.
Doxylamine Metabolism: Key Pathways
The biotransformation of doxylamine is a multifaceted process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes, with CYP2D6, CYP1A2, and CYP2C9 playing significant roles.[1] The primary metabolic routes involve N-demethylation, N-oxidation, and subsequent conjugation reactions. The major metabolites identified in humans include:
-
N-desmethyldoxylamine: The product of the removal of one methyl group from the tertiary amine.
-
N,N-didesmethyldoxylamine: The result of the removal of both methyl groups.
-
Doxylamine N-oxide: Formed by the oxidation of the tertiary amine.
-
Glucuronide Conjugates: The parent drug and its demethylated metabolites can undergo conjugation with glucuronic acid to form more water-soluble compounds for excretion.[2][3]
-
N-acetyl Conjugates: N-desmethyldoxylamine and N,N-didesmethyldoxylamine can also be acetylated.[2][4]
A significant portion of an administered dose of doxylamine is excreted in the urine. Approximately 60% of the dose is eliminated as the unchanged parent drug.[5][6] The remaining fraction is excreted as various metabolites.
Quantitative Analysis of Doxylamine and its Metabolites
Accurate quantification of doxylamine and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
Table 1: Urinary Excretion of Doxylamine and its Metabolites in Humans
| Compound | Percentage of Administered Dose Excreted in Urine | Reference |
| Unchanged Doxylamine | ~60% | [5][6] |
| N-desmethyldoxylamine | Data not consistently reported | |
| N,N-didesmethyldoxylamine | Data not consistently reported | |
| Doxylamine N-oxide | Data not consistently reported | |
| Glucuronide Conjugates | ~1% (quaternary ammonium-linked) | [2] |
| N-acetyl Conjugates | Identified, but quantitative data is limited | [2][4] |
Note: While the major metabolites have been identified, precise and consistent quantitative data for the urinary excretion of each metabolite in humans remains an area for further investigation.
Experimental Protocols
Sample Preparation from Human Urine
This protocol outlines the steps for extracting doxylamine and its metabolites from urine, including a procedure for the hydrolysis of glucuronide conjugates.
a. Enzymatic Hydrolysis of Glucuronide Conjugates:
-
To 1 mL of urine sample, add 50 µL of β-glucuronidase/arylsulfatase solution from Helix pomatia.
-
Incubate the mixture at 37°C for 18 hours to ensure complete cleavage of the glucuronide conjugates.
b. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed (or non-hydrolyzed for analysis of free metabolites) urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol to remove interfering substances.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or the appropriate solvent for GC-MS derivatization.
LC-MS/MS Method for Quantitative Analysis
This method is suitable for the simultaneous quantification of doxylamine and its major metabolites.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting from a low percentage of Mobile Phase B, increasing to a high percentage to elute all analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for doxylamine, N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide should be optimized using authentic standards.
-
GC-MS Method for Identification and Quantification
Gas chromatography-mass spectrometry, particularly after derivatization, is a powerful tool for the structural confirmation of metabolites.
a. Derivatization (Silylation):
-
To the dried extract from the sample preparation step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the analytes.
-
Cool the sample to room temperature before injection into the GC-MS system.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final temperature (e.g., 300°C) and hold for several minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass-to-charge ratio (m/z) range of 50-550 amu.
Visualization of Metabolic Pathways and Experimental Workflows
Doxylamine Metabolic Pathway
References
- 1. Doxylamine - Wikipedia [en.wikipedia.org]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-lactancia.org [e-lactancia.org]
- 6. longdom.org [longdom.org]
(S)-Desmethyl Doxylamine as a biomarker of Doxylamine intake
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely available as an over-the-counter sedative and is also used in combination with pyridoxine for the treatment of nausea and vomiting during pregnancy.[1][2] Given its widespread use, the development of reliable biomarkers to monitor its intake and metabolism is of significant interest in clinical and forensic toxicology. This technical guide focuses on (S)-Desmethyl Doxylamine, a primary metabolite of Doxylamine, as a potential biomarker of Doxylamine exposure. We will delve into its pharmacokinetic profile, metabolic pathways, and the analytical methodologies required for its detection and quantification.
Pharmacokinetics of Doxylamine and its Metabolites
Doxylamine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2D6, CYP1A2, and CYP2C9 playing key roles.[1][3] The main metabolic pathways are N-demethylation, N-oxidation, and aromatic hydroxylation.[4] The N-demethylation of Doxylamine results in the formation of N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine.[1][3] While Doxylamine is a racemic mixture, its metabolism can be stereoselective. For Doxylamine, the dextrorotatory (+) enantiomer is the R-enantiomer, and the levorotatory (-) enantiomer is the S-enantiomer.
Quantitative Pharmacokinetic Data
| Parameter | Doxylamine | This compound | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours | Data not available | [1][3] |
| Peak Plasma Concentration (Cmax) | ~99 ng/mL (after a 25 mg dose) | Data not available | [5] |
| Elimination Half-Life (t1/2) | 10 - 12 hours | Data not available | [1][3] |
| Apparent Oral Clearance | 217 mL/min | Data not available | [5] |
| Bioavailability (Oral) | 24.7% | Data not available | [1][3] |
| Protein Binding | Data not available | Data not available | |
| Volume of Distribution | Data not available | Data not available |
Metabolic Pathway of Doxylamine
The metabolism of Doxylamine to its desmethylated metabolites is a critical step in its clearance from the body. The primary enzyme responsible for the initial N-demethylation is CYP2D6.[6] This process is illustrated in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Urine metabolome analysis by gas chromatography-mass spectrometry (GC-MS): Standardization and optimization of protocols for urea removal and short-term sample storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of doxylamine, a component of Bendectin, in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Metabolism of doxylamine succinate in Fischer 344 rats. Part III: Conjugated urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
CAS number and molecular weight of (S)-Desmethyl Doxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Desmethyl Doxylamine, an active metabolite of the first-generation antihistamine Doxylamine, is a compound of significant interest in pharmacological research. This document provides a comprehensive technical overview of this compound, including its chemical properties, metabolic origins, and presumed biological activities. While specific research on the (S)-enantiomer is limited, this guide consolidates available data and provides logical extrapolations based on the well-documented pharmacology of its parent compound, Doxylamine. This guide is intended to serve as a foundational resource for researchers investigating the stereospecific activity and therapeutic potential of Doxylamine metabolites.
Chemical and Physical Properties
This compound is the levorotatory stereoisomer of Desmethyl Doxylamine. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 437999-64-9 | [1][2][3] |
| Molecular Formula | C₁₆H₂₀N₂O | [4] |
| Molecular Weight | 256.34 g/mol | [4] |
| IUPAC Name | N,N-dimethyl-2-[(S)-phenyl(pyridin-2-yl)methoxy]ethanamine | [1] |
| Appearance | Not specified (likely a neat substance) | |
| Solubility | Data not available for the (S)-enantiomer. The parent compound, Doxylamine, is soluble in water and alcohol. | [5] |
Metabolism and Synthesis
Metabolic Pathway of Doxylamine
Doxylamine undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system. The main metabolic pathway involves N-demethylation, leading to the formation of N-Desmethyl Doxylamine and subsequently N,N-didesmethyldoxylamine.[6] These metabolites are then excreted, primarily in the urine.[5][6]
Below is a diagram illustrating the metabolic conversion of Doxylamine to its desmethylated metabolites.
Representative Enantioselective Synthesis
Disclaimer: The following protocol is a representative methodology and has not been experimentally validated for the synthesis of this compound.
Experimental Protocol: Proposed Synthesis of this compound
-
Synthesis of Chiral Intermediate: A chiral precursor, such as (R)-1-phenyl-1-(pyridin-2-yl)ethanol, can be synthesized using methods like Sharpless asymmetric dihydroxylation.
-
Etherification: The chiral alcohol is then reacted with a suitable N-methyl-2-haloethylamine derivative (e.g., N-methyl-2-chloroethylamine) in the presence of a strong base to form the ether linkage.
-
Purification: The final product, this compound, would be purified using chromatographic techniques, such as chiral High-Performance Liquid Chromatography (HPLC), to ensure enantiomeric purity.
The following diagram outlines the proposed synthetic workflow.
References
Commercial Suppliers of (S)-Desmethyl Doxylamine Standard: A Technical Guide
For researchers, scientists, and professionals in drug development, the procurement of high-purity analytical standards is a critical step in ensuring the accuracy and reliability of experimental results. This technical guide provides an overview of commercial suppliers offering (S)-Desmethyl Doxylamine, an isomer of a metabolite of Doxylamine, which is an H1 histamine receptor antagonist used as an antihistaminic and sedative agent.
Supplier and Product Overview
The availability of the specific (S)-enantiomer of Desmethyl Doxylamine is limited to specialized chemical suppliers. The following table summarizes the commercial sources for this compound and its isotopically labeled counterpart, which is often used as an internal standard in quantitative mass spectrometry-based assays.
| Supplier | Product Name | CAS Number | Product Code | Molecular Formula | Notes |
| Clearsynth | This compound | 437999-64-9 | Not specified | C₁₆H₂₀N₂O | Intended for research purposes.[1] |
| LGC Standards (TRC) | This compound | 437999-64-9 | TR-D296785 | C₁₆H₂₀N₂O | Sold by various distributors like CymitQuimica.[2][3] |
| LGC Standards (TRC) | This compound-d5 | 437999-64-9 (unlabeled) | TRC-D296787 | C₁₆D₅H₁₅N₂O | Deuterated version for use as an internal standard.[4][5] |
| US Biological (via BIOZOL) | S-Desmethyl Doxylamine | 437999-64-9 | USB-465597 | C₁₆H₂₀N₂O | Listed as an isomer of Desmethyl Doxylamine.[6] |
Workflow for Reference Standard Procurement
The process of selecting and acquiring a suitable reference standard involves several key stages, from initial identification to final implementation in the laboratory. The following diagram illustrates a typical workflow.
Caption: Workflow for Reference Standard Selection and Procurement.
General Experimental Protocol for Utilization
Detailed experimental protocols for the use of this compound are typically not provided by commercial suppliers and must be developed and validated by the end-user based on their specific analytical needs. The following diagram outlines a general process for the application of a reference standard in a research setting.
Caption: General Workflow for Reference Standard Application.
Conclusion
The procurement of this compound standard requires careful supplier selection based on available product specifications and documentation. While suppliers like Clearsynth and LGC Standards provide access to this specific enantiomer, researchers are responsible for developing and validating their own analytical methods. The workflows provided serve as a general guide for the systematic procurement and application of this and other chemical reference standards in a regulated or research environment.
References
An In-depth Technical Guide on the Solubility and Stability of (S)-Desmethyl Doxylamine
This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of (S)-Desmethyl Doxylamine, a primary metabolite of the antihistamine Doxylamine. The content is tailored for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Physicochemical Properties
This compound, also known as N-desmethyl-Doxylamine, is a metabolite of Doxylamine formed by the removal of one of the N-methyl groups.[1] While specific data for the (S)-enantiomer is limited, information for the racemic or unspecified form is available.
Chemical Structure:
-
IUPAC Name: N-methyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine[2]
Solubility Profile
The solubility of N-desmethyl-Doxylamine has been determined in various solvents. The succinate salt form is commonly used in studies.
Table 1: Solubility of N-desmethyl-Doxylamine (succinate)
| Solvent | Concentration |
|---|---|
| DMF | 10 mg/ml |
| DMSO | 3 mg/ml |
| Ethanol | 5 mg/ml |
| PBS (pH 7.2) | 3 mg/ml |
(Data sourced from Cayman Chemical product information)[2]
Additional qualitative solubility information for the free base form of Desmethyl Doxylamine indicates slight solubility in chloroform and methanol.[3] The parent compound, Doxylamine, is reported to be freely soluble in water and phosphate buffer (pH 4.0) and slightly soluble in alcohol.[5]
Stability Profile and Degradation Pathways
Forced degradation studies on Doxylamine Succinate have been performed under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[5]
Table 2: Summary of Forced Degradation Studies on Doxylamine Succinate
| Stress Condition | Methodology | Observations |
|---|---|---|
| Acid Hydrolysis | 1 N HCl for 24 hours, followed by neutralization with 1 N NaOH.[6] | Doxylamine shows susceptibility to acidic conditions.[5] |
| Base Hydrolysis | 1N NaOH for 24 hours, followed by neutralization with 1 N HCl.[6] | Doxylamine is more susceptible to degradation in basic conditions compared to acidic conditions.[5] |
| Oxidative Degradation | 33% hydrogen peroxide at room temperature for 24 hours.[6] | Significant degradation is observed under oxidative stress.[7] |
| Thermal Degradation | Exposure to 80°C for 48 hours.[6] | The compound is susceptible to thermal degradation.[8] |
| Photolytic Degradation | Exposure to light with an intensity of 700 W/m² for 10 hours.[6] | Doxylamine is found to be most stable under photolytic conditions.[5] |
The primary degradation pathway for Doxylamine under alkaline conditions has been characterized, and similar pathways could be anticipated for its desmethyl metabolite.[9] The metabolic pathway of Doxylamine involves demethylation to Desmethyl Doxylamine and subsequently to Didesmethyldoxylamine.[1]
Below is a diagram illustrating the metabolic pathway of Doxylamine.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. DesMethyl DoxylaMine | 1221-70-1 [chemicalbook.com]
- 4. Desmethyl Doxylamine | CAS 1221-70-1 | LGC Standards [lgcstandards.com]
- 5. rjptonline.org [rjptonline.org]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of (S)-Desmethyl Doxylamine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of (S)-Desmethyl Doxylamine, a metabolite of Doxylamine, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive bioanalytical assay. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of expected performance characteristics based on similar validated assays for Doxylamine.
Introduction
Doxylamine is a first-generation antihistamine that is metabolized in the body to form metabolites including N-desmethyl doxylamine. The accurate quantification of these metabolites in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical method development.[1][2][3][4] This document provides a comprehensive workflow for the determination of this compound in human plasma.
Experimental
Sample Preparation
A protein precipitation method is recommended for its simplicity and efficiency in removing the majority of plasma proteins.[5][6]
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of acetonitrile.[5]
-
Add an appropriate amount of a suitable internal standard (IS), such as Doxylamine-d5.[6]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at approximately 14,500 x g for 4 minutes.[7]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | SHISEIDO, CAPCELL PAK C18 MG II (2.0 mm × 50 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water (containing 5 mmol·L-1 ammonium acetate)[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |
| Gradient | Isocratic elution with 20:80 (A:B)[5] |
| Flow Rate | 0.85 mL·min-1[5] |
| Column Temperature | 40 °C[7] |
| Injection Volume | 5 µL |
Mass Spectrometry
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be optimized for this compound |
| MRM Transition (IS) | m/z 276.2 → 187.3 (for Doxylamine-d5)[6] |
| Spray Voltage | 4000 V[8] |
| Vaporizer Temperature | 300 °C[8] |
| Capillary Temperature | 300 °C[8] |
Method Validation Summary
The following table summarizes typical validation parameters for a similar LC-MS/MS assay for Doxylamine, which can be used as a reference for the method development of this compound.
Table 3: Method Validation Parameters for Doxylamine Assay
| Parameter | Result |
| Linearity Range | 0.500 - 200 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL[6] |
| Intra-batch Precision (%CV) | < 6.6%[6] |
| Inter-batch Precision (%CV) | < 5.4%[6] |
| Intra-batch Accuracy (%RE) | -2.7% to 0.1%[6] |
| Inter-batch Accuracy (%RE) | -10.6% to 3.7%[6] |
| Extraction Recovery | Within acceptable range[6] |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation, coupled with the selectivity of tandem mass spectrometry, allows for reliable and reproducible results. This application note serves as a comprehensive guide for researchers and professionals in the field of drug metabolism and pharmacokinetics.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. jchps.com [jchps.com]
- 4. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Quantification of (S)-Desmethyl Doxylamine in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxylamine, a commonly used antihistamine, undergoes metabolism in the body, leading to the formation of various metabolites, including N-desmethyldoxylamine. As doxylamine is a chiral compound, its metabolite, N-desmethyldoxylamine, also exists as enantiomers. The differential pharmacological and toxicological profiles of these enantiomers necessitate the development of stereoselective analytical methods for their individual quantification. This document provides a detailed application note and protocol for the quantification of the (S)-enantiomer of Desmethyl Doxylamine in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Doxylamine is metabolized in the liver primarily by cytochrome P450 enzymes.[1][2] The main metabolites are N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide.[1][2] Approximately 60% of a doxylamine dose is eliminated in the urine.[1][2] The development of a robust and sensitive analytical method for the quantification of (S)-Desmethyl Doxylamine is crucial for pharmacokinetic studies, drug metabolism research, and clinical toxicology.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to isolate this compound from the urine matrix, minimizing interferences and enhancing the sensitivity of the analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide solution (5%)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Urine samples
-
Internal Standard (IS): this compound-d5 (or a suitable analog)
Procedure:
-
Thaw frozen urine samples at room temperature and vortex for 30 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of the urine supernatant, add 20 µL of the internal standard working solution.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of acetonitrile.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions: A chiral stationary phase is utilized for the enantioselective separation of this compound.
| Parameter | Value |
| Column | Chiral Cellulose-based column (e.g., Cellulose Tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions: The mass spectrometer is operated in the positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 257.2 | 167.1 | 15 |
| This compound-d5 (IS) | 262.2 | 172.1 | 15 |
Data Presentation
The following tables summarize the quantitative data for the developed method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10 | < 12 | 90 - 110 |
| Medium | 50 | < 8 | < 10 | 92 - 108 |
| High | 800 | < 7 | < 9 | 95 - 105 |
Table 3: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LLOQ | 1.0 |
Visualizations
Doxylamine Metabolism Pathway
Experimental Workflow
References
- 1. Direct chiral analysis of primary amine drugs in human urine by single drop microextraction in-line coupled to CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Method for Doxylamine and Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of doxylamine and its primary metabolites—N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide—in biological matrices, particularly urine and plasma. The method utilizes gas chromatography coupled with mass spectrometry (GC-MS) following sample extraction and derivatization. This protocol is designed to offer a robust and reliable method for pharmacokinetic studies, drug metabolism research, and toxicological analysis.
Introduction
Doxylamine is a first-generation antihistamine with sedative-hypnotic properties, commonly used in the treatment of insomnia and morning sickness during pregnancy.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. Doxylamine is primarily metabolized in the liver by cytochrome P450 enzymes into its major metabolites: N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide.[1][2] This application note describes a comprehensive GC-MS method for the simultaneous quantification of doxylamine and these key metabolites.
Doxylamine Metabolism
The metabolic pathway of doxylamine primarily involves successive demethylation of the tertiary amine and N-oxidation.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantification of doxylamine and its metabolites.
Materials and Reagents
-
Doxylamine, N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and Doxylamine N-oxide standards
-
Internal Standard (e.g., Diphenhydramine or a deuterated analog)
-
Biological matrix (Urine or Plasma)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide
-
Hexane
-
Ethyl acetate
-
Acetic anhydride
-
Pyridine
-
Nitrogen gas (high purity)
Sample Preparation
Solid Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Mix 1 mL of plasma with the internal standard solution and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% acetonitrile in water.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for derivatization.
Liquid-Liquid Extraction (LLE) for Urine Samples
-
To 1 mL of urine, add the internal standard.
-
Add 200 µL of concentrated ammonium hydroxide.
-
Add 5 mL of a hexane:ethyl acetate (9:1 v/v) mixture.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate.
Derivatization
Derivatization is essential to improve the chromatographic properties and thermal stability of the metabolites, particularly the N-desmethyl and N,N-didesmethyl forms.
-
To the reconstituted extract, add 50 µL of a freshly prepared mixture of acetic anhydride and pyridine (1:2 v/v).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the derivatizing agents to dryness under a stream of nitrogen.
-
Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.
GC-MS Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector | Splitless mode, 280°C |
| Oven Program | Initial temperature of 100°C (hold for 1 min), ramp at 15°C/min to 320°C (hold for 5 min) |
| Transfer Line | 280°C |
| Ion Source | Electron Impact (EI), 230°C |
| Quadrupole | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Doxylamine | 182 | 167 | 72 |
| N-desmethyldoxylamine (acetylated) | 224 | 182 | 72 |
| N,N-didesmethyldoxylamine (diacetylated) | 266 | 182 | 72 |
| Doxylamine N-oxide | 182 | 167 | 58 |
Quantitative Data
The following tables summarize the expected quantitative performance of the method. These values may vary based on the specific instrumentation and laboratory conditions.
Table 1: Retention Times and Linearity
| Analyte | Expected Retention Time (min) | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Doxylamine | ~10.5 | 5 - 500 | > 0.995 |
| N-desmethyldoxylamine (acetylated) | ~11.2 | 5 - 500 | > 0.995 |
| N,N-didesmethyldoxylamine (diacetylated) | ~12.0 | 10 - 500 | > 0.994 |
| Doxylamine N-oxide | ~10.8 | 10 - 500 | > 0.993 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Doxylamine | 1.5 | 5 |
| N-desmethyldoxylamine (acetylated) | 2.0 | 5 |
| N,N-didesmethyldoxylamine (diacetylated) | 3.0 | 10 |
| Doxylamine N-oxide | 3.5 | 10 |
Table 3: Recovery and Precision
| Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Doxylamine | 85 - 95 | < 10% | < 15% |
| N-desmethyldoxylamine (acetylated) | 80 - 90 | < 12% | < 15% |
| N,N-didesmethyldoxylamine (diacetylated) | 75 - 85 | < 15% | < 18% |
| Doxylamine N-oxide | 70 - 80 | < 15% | < 20% |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Conclusion
The described GC-MS method provides a sensitive and specific approach for the simultaneous determination of doxylamine and its major metabolites in biological samples. The detailed protocol for sample preparation, derivatization, and instrument parameters, along with the summarized quantitative data, offers a solid foundation for researchers in pharmacology, toxicology, and drug development to accurately assess the metabolic profile of doxylamine. Proper validation of this method in individual laboratories is recommended to ensure reliable and reproducible results.
References
Troubleshooting & Optimization
overcoming matrix effects in (S)-Desmethyl Doxylamine analysis
Welcome to the technical support center for the analysis of (S)-Desmethyl Doxylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly matrix effects, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1][2] For this compound, a polar metabolite, this can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1] Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and endogenous metabolites.[3]
Q2: What is the most common and simplest sample preparation method to start with for this compound analysis in plasma?
A2: Protein precipitation (PPT) is often the simplest and fastest initial approach for sample preparation in plasma analysis.[3] It involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. While quick, it may not remove all interfering matrix components, particularly phospholipids, which can lead to significant matrix effects.[3][4] A validated method for the parent drug, doxylamine, successfully utilized a protein precipitation method.[5][6]
Q3: How do different sample preparation techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) compare for analyzing polar metabolites like this compound?
A3: The choice of sample preparation technique is a balance between sample cleanliness, recovery, throughput, and cost.
-
Protein Precipitation (PPT): This is a fast and straightforward method but is generally considered the least clean, often leaving phospholipids and other endogenous components in the extract that can cause significant matrix effects.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent is critical and needs to be optimized for the polarity of this compound. It can be more time-consuming than PPT and may form emulsions.
-
Solid-Phase Extraction (SPE): SPE typically provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[4] This method generally results in the lowest matrix effects but can have variable recovery for highly polar compounds and is often more time-consuming and expensive than PPT or LLE.[4][7]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Split Peaks
Possible Cause:
-
Sample Solvent Incompatibility: The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion.
-
Particulate Matter: Incomplete removal of precipitated proteins or other particulates can clog the column inlet frit.
Solution:
-
Ensure the final sample solvent is as close in composition and strength to the initial mobile phase as possible.
-
Centrifuge samples at a high speed after protein precipitation and before injection.
-
Consider using a guard column to protect the analytical column.
Issue 2: High Signal Suppression (Ion Suppression)
Possible Cause:
-
Co-eluting Matrix Components: Phospholipids and other endogenous molecules from the biological matrix are likely co-eluting with this compound and competing for ionization in the MS source.
-
Suboptimal Chromatographic Separation: The analytical column and mobile phase conditions may not be adequately separating the analyte from interfering matrix components.
Solution:
-
Improve Sample Preparation:
-
Switch from Protein Precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) to achieve a cleaner sample.
-
If using LLE, optimize the extraction solvent to be more selective for this compound.
-
Incorporate a phospholipid removal step, such as using a specialized SPE phase or a phospholipid removal plate.
-
-
Optimize Chromatography:
-
Adjust the mobile phase gradient to better resolve this compound from the region where matrix effects are observed. A post-column infusion experiment can help identify these regions.[1]
-
Experiment with a different stationary phase, such as a HILIC column, which can be beneficial for retaining and separating polar compounds.
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
A stable isotope-labeled internal standard for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during quantification.
-
Issue 3: Low and Inconsistent Recovery
Possible Cause:
-
Inefficient Extraction: The chosen sample preparation method may not be effectively extracting this compound from the sample matrix.
-
Analyte Adsorption: The analyte may be adsorbing to plasticware or the column.
Solution:
-
Optimize Extraction Protocol:
-
For LLE, adjust the pH of the sample to ensure this compound is in a neutral form for better extraction into an organic solvent.
-
For SPE, carefully select the sorbent and optimize the wash and elution steps to maximize analyte recovery while minimizing matrix breakthrough.
-
-
Use Low-Binding Consumables: Employ low-adsorption centrifuge tubes and well plates.
-
Evaluate Different Solvents: Test various reconstitution solvents to ensure complete dissolution of the dried extract.
Data Presentation
The following table summarizes the expected performance of different sample preparation techniques for the analysis of polar metabolites like this compound. The quantitative data for doxylamine from a validated protein precipitation method is included as a reference.
| Sample Preparation Method | Relative Cleanliness | Expected Recovery | Expected Matrix Effect | Throughput | Relative Cost | Doxylamine Recovery % (PPT)[5] | Doxylamine Matrix Effect % (PPT)[5] |
| Protein Precipitation (PPT) | Low | Moderate to High | High | High | Low | 85.2 - 92.5 | 93.7 - 104.2 |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Moderate | Moderate | Low | N/A | N/A |
| Solid-Phase Extraction (SPE) | High | Moderate to High | Low | Low to Moderate | High | N/A | N/A |
Note: "N/A" indicates that specific quantitative data for this compound with these methods were not found in the initial literature search.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 50 µL of 1M sodium hydroxide to adjust the pH.
-
Add the internal standard.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 100 µL of the plasma sample (pre-treated with 100 µL of 4% phosphoric acid and the internal standard) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS Parameters for Desmethyl Doxylamine
Welcome to the technical support center for the LC-MS/MS analysis of Desmethyl Doxylamine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for Desmethyl Doxylamine analysis?
A1: For initial method development for Desmethyl Doxylamine, you can adapt parameters from established Doxylamine methods. A good starting point would be to use a C18 reversed-phase column with a gradient elution. The mobile phase typically consists of an aqueous component with an additive like formic acid or ammonium formate and an organic component such as methanol or acetonitrile.[1][2] Electrospray ionization (ESI) in positive mode is generally preferred for Doxylamine and its metabolites.[1][2]
Q2: What are the expected Multiple Reaction Monitoring (MRM) transitions for Desmethyl Doxylamine?
A2: While specific literature on Desmethyl Doxylamine's MRM transitions is limited, we can predict them based on the parent compound, Doxylamine. Doxylamine typically shows a precursor ion [M+H]+ at m/z 271.0 and a prominent product ion at m/z 182.0.[1][2] Since Desmethyl Doxylamine has one less methyl group (-CH2) than Doxylamine, its molecular weight is lower. The expected precursor ion [M+H]+ for Desmethyl Doxylamine would be approximately m/z 257.2. A plausible product ion, following a similar fragmentation pattern, could be around m/z 182.0 or another stable fragment. It is crucial to confirm these transitions by infusing a standard of Desmethyl Doxylamine and performing a product ion scan to determine the optimal precursor and product ions, as well as the ideal collision energy.
Q3: Which ionization mode, ESI or APCI, is more suitable for Desmethyl Doxylamine?
A3: Electrospray ionization (ESI) is generally the preferred ionization technique for compounds like Doxylamine and its metabolites, which are polar and ionizable.[1][2] ESI is well-suited for such molecules and typically provides excellent sensitivity. Atmospheric Pressure Chemical Ionization (APCI) could be an alternative but is often better for less polar compounds. For initial experiments, starting with ESI in positive ion mode is recommended.
Troubleshooting Guide
No or Low Signal Intensity
Q: I am not seeing any peak for Desmethyl Doxylamine, or the signal is very weak. What should I do?
A: A complete loss of signal can be frustrating, but a systematic approach can help identify the issue.[3]
| Potential Cause | Recommended Action |
| Incorrect MS/MS Parameters | Verify the precursor and product ion masses for Desmethyl Doxylamine. Infuse a standard solution directly into the mass spectrometer to optimize the MRM transitions and collision energy. |
| Ion Source Issues | Check for a stable spray at the ESI probe.[3] Ensure the capillary is not blocked and that the gas flows (nebulizer and drying gas) and temperatures are set appropriately. Clean the ion source if contamination is suspected. |
| LC System Problems | Ensure there is mobile phase flow and that the LC pumps are primed and functioning correctly. An air bubble in the pump can lead to a loss of flow and signal.[3] Check for leaks in the system. |
| Sample Preparation Issues | The analyte may be lost during the sample extraction process. Evaluate the efficiency of your protein precipitation, liquid-liquid extraction, or solid-phase extraction method. Prepare a simple standard in the mobile phase to confirm the instrument is working, thereby isolating the problem to either the sample preparation or the instrument. |
Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram shows tailing, fronting, or split peaks for Desmethyl Doxylamine. How can I improve the peak shape?
A: Poor peak shape can compromise the accuracy and precision of your quantification.[4]
| Potential Cause | Recommended Action |
| Column Degradation | If the column has been used extensively or with harsh mobile phases, it may be degraded.[5][6] First, try flushing the column. If that doesn't work, replace the guard column (if used), and if the problem persists, replace the analytical column.[6] |
| Secondary Interactions | Peak tailing for basic compounds like Desmethyl Doxylamine can occur due to interactions with residual silanols on the silica-based column.[7] Adding a buffer, such as ammonium formate, to the mobile phase can help minimize these interactions and improve peak shape.[7] |
| Inappropriate Sample Solvent | Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.[5] If possible, dissolve your sample in the initial mobile phase or a weaker solvent. |
| System Dead Volume | Poorly made connections, especially between the column and tubing, can introduce dead volume, leading to peak broadening or splitting.[5] Ensure all fittings are properly tightened and that the tubing is seated correctly in the ports. |
High Background Noise
Q: I am observing high background noise in my chromatograms, which is affecting my signal-to-noise ratio. What could be the cause?
A: High background noise can originate from various sources, including the sample matrix, mobile phase, or the LC-MS system itself.[4]
| Potential Cause | Recommended Action |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily and filter them if necessary. |
| Matrix Effects | Co-eluting compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of Desmethyl Doxylamine, leading to ion suppression or enhancement and a noisy baseline.[8] Improve your sample clean-up procedure to remove more of the matrix components. You can also adjust the chromatography to better separate the analyte from interfering compounds. |
| System Contamination | The LC system, including the autosampler and tubing, can become contaminated over time. Flush the system with a strong solvent to remove any buildup. |
Carryover
Q: I am seeing a peak for Desmethyl Doxylamine in my blank injections after running a high-concentration sample. How can I reduce carryover?
A: Carryover occurs when analyte from a previous injection appears in a subsequent run, which can lead to inaccurate quantification of low-concentration samples.[9]
| Potential Cause | Recommended Action |
| Adsorption to System Components | "Sticky" compounds can adsorb to the injector needle, valve, or column.[10] Optimize the needle wash procedure in your autosampler by using a strong, appropriate wash solvent and increasing the wash time. |
| Column Contamination | The column itself can be a source of carryover. After a high-concentration sample, run a blank injection with a steep gradient to wash the column thoroughly. |
| Injector Contamination | The sample loop or needle seat may be contaminated.[11] Clean these components according to the manufacturer's instructions. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of Desmethyl Doxylamine from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Method Parameters
The following table summarizes a typical starting point for LC-MS/MS method parameters for Desmethyl Doxylamine analysis. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transition (Quantifier) | Predicted: m/z 257.2 → 182.0 (To be optimized) |
| MRM Transition (Qualifier) | To be determined during optimization |
| Dwell Time | 100-200 ms |
| Source Temperature | 300 - 350°C |
| Gas Flow (Nebulizer) | Instrument dependent, to be optimized |
| Gas Flow (Drying) | Instrument dependent, to be optimized |
Visualizations
Experimental Workflow
Caption: General workflow for Desmethyl Doxylamine analysis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common LC-MS/MS issues.
References
- 1. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. zefsci.com [zefsci.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Comparative Pharmacokinetic Analysis of Doxylamine and its Primary Metabolite, (S)-Desmethyl Doxylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the first-generation antihistamine Doxylamine and its principal metabolite, (S)-Desmethyl Doxylamine. Understanding the absorption, distribution, metabolism, and excretion of these compounds is crucial for optimizing therapeutic efficacy and safety in drug development. This document summarizes key pharmacokinetic data from published studies, outlines experimental methodologies, and visualizes metabolic and experimental pathways.
Pharmacokinetic Data Summary
Doxylamine undergoes N-dealkylation in the liver to form its primary active metabolites, N-desmethyldoxylamine and N,N-didesmethyldoxylamine.[1] While extensive pharmacokinetic data is available for the parent drug, Doxylamine, detailed comparative data for its metabolites, including this compound, in humans is limited in the available literature. The following table summarizes the key pharmacokinetic parameters for Doxylamine based on studies in healthy human volunteers.
| Pharmacokinetic Parameter | Doxylamine | This compound | Reference(s) |
| Maximum Plasma Concentration (Cmax) | 61.94 - 137.9 ng/mL | Data not available | [2][3][4] |
| Time to Cmax (Tmax) | 1.5 - 2.5 hours | Data not available | [2][5] |
| Area Under the Curve (AUC) | 817.33 - 1746.97 ng·h/mL | Data not available | [2][6] |
| Elimination Half-life (t½) | 10 - 12 hours | Data not available | [5][6] |
Metabolic Pathway of Doxylamine
Doxylamine is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, and CYP2C9.[5] The major metabolic pathway involves N-demethylation to form N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine.[5]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment | springermedizin.de [springermedizin.de]
- 4. Pharmacokinetic dose proportionality between two strengths (12.5 mg and 25 mg) of doxylamine hydrogen succinate film-coated tablets in fasting state: a single-dose, randomized, two-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdwiki.org [mdwiki.org]
- 6. Doxylamine Succinate/Pyridoxine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of doxylamine, a component of Bendectin, in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (S)-Desmethyl Doxylamine Levels Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Desmethyl Doxylamine levels in various patient populations. This compound, the primary active metabolite of the widely used antihistamine doxylamine, exhibits significant inter-individual variability in its plasma concentrations. This variability is influenced by a range of factors including genetic makeup, age, and the presence of organ impairment. Understanding these differences is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects of doxylamine.
Executive Summary
Doxylamine undergoes hepatic metabolism primarily through the cytochrome P450 (CYP) enzymes CYP2D6, CYP1A2, and CYP2C9, leading to the formation of N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide[1]. The N-demethylation to this compound is a key pathway, and its efficiency can be significantly altered by genetic polymorphisms in the metabolizing enzymes, particularly CYP2D6. This guide synthesizes the available data on how these genetic differences, along with demographic and physiological factors, impact the systemic exposure to this active metabolite.
Data on this compound Levels
While direct comparative studies quantifying this compound across diverse patient populations are limited, the existing literature on doxylamine pharmacokinetics allows for well-supported inferences. The following table summarizes expected variations in this compound levels based on the metabolism of the parent drug, doxylamine.
| Patient Population | Expected Impact on this compound Levels | Supporting Rationale |
| CYP2D6 Poor Metabolizers | Significantly lower plasma concentrations | Reduced conversion of doxylamine to N-desmethyldoxylamine due to deficient CYP2D6 enzyme activity. |
| CYP2D6 Intermediate Metabolizers | Moderately lower plasma concentrations | Decreased CYP2D6 enzyme activity compared to normal metabolizers, leading to slower formation of the metabolite. |
| CYP2D6 Extensive (Normal) Metabolizers | "Normal" or reference plasma concentrations | Baseline CYP2D6 enzyme activity for comparison. |
| CYP2D6 Ultrarapid Metabolizers | Higher plasma concentrations | Increased CYP2D6 enzyme activity leading to more rapid and extensive formation of N-desmethyldoxylamine from doxylamine. |
| Elderly (Especially Males) | Potentially altered levels (likely increased exposure over time) | Reduced clearance and prolonged half-life of the parent drug, doxylamine, has been observed in elderly males, which may lead to altered formation and accumulation of its metabolites. |
| Patients with Hepatic Impairment | Potentially lower and delayed peak concentrations | Impaired liver function can decrease the metabolic capacity of CYP enzymes, leading to reduced formation of N-desmethyldoxylamine. |
| Patients with Renal Impairment | Potentially higher plasma concentrations | N-desmethyldoxylamine and other doxylamine metabolites are excreted by the kidneys. Impaired renal function could lead to their accumulation. |
Experimental Protocols
The quantification of doxylamine and its metabolites, including this compound, in biological matrices is typically performed using chromatographic techniques coupled with mass spectrometry.
Bioanalytical Method for this compound Quantification
A common approach involves the following steps:
-
Sample Preparation: Plasma or urine samples are subjected to protein precipitation using an organic solvent (e.g., acetonitrile or methanol) to remove larger molecules. This is often followed by liquid-liquid extraction or solid-phase extraction for further purification and concentration of the analyte.
-
Chromatographic Separation: The extracted samples are then analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A C18 reversed-phase column is frequently used in HPLC to separate the parent drug from its metabolites based on their polarity.
-
Detection: Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred method for detection due to its high sensitivity and selectivity. This allows for accurate quantification of this compound even at low concentrations.
Visualizations
Doxylamine Metabolism and Influencing Factors
The following diagram illustrates the metabolic pathway of doxylamine and highlights the key factors that can influence the levels of its metabolite, this compound.
Caption: Metabolic pathway of doxylamine and key influencing factors.
Experimental Workflow for Metabolite Quantification
The workflow for quantifying this compound in patient samples is a multi-step process ensuring accuracy and reliability of the results.
Caption: Bioanalytical workflow for this compound quantification.
References
A Guide to Inter-Laboratory Comparison of (S)-Desmethyl Doxylamine Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing an inter-laboratory comparison for the measurement of (S)-Desmethyl Doxylamine, a metabolite of the antihistamine Doxylamine. In the absence of publicly available inter-laboratory comparison data for this specific analyte, this document offers a comparative summary of analytical methodologies and a foundational experimental protocol. The aim is to facilitate the design and execution of future round-robin studies to ensure accuracy, precision, and comparability of results across different research and development sites.
Comparative Analysis of Analytical Methodologies
The quantification of this compound, along with its parent drug Doxylamine, in biological matrices is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for bioanalytical studies.[1] While specific methods for the enantioselective analysis of this compound are not extensively detailed in the public domain, methods for the chiral separation of Doxylamine enantiomers have been developed and can be adapted. A review of published methods for Doxylamine and similar compounds provides key performance parameters that can be expected from a well-validated assay.
Table 1: Comparison of Performance Characteristics of LC-MS/MS Methods for Doxylamine and Related Metabolites in Human Plasma
| Parameter | Method 1 (Doxylamine)[1] | Method 2 (Doxepin & Nordoxepin)[2] | Method 3 (Donepezil & Desmethyl Donepezil)[3] |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | 15.0 pg/mL (Doxepin), 5.00 pg/mL (Nordoxepin) | 0.100 ng/mL (6-desmethyl), 0.103 ng/mL (5-desmethyl) |
| Linearity Range | 0.500 - 200 ng/mL | 15.0 - 3900 pg/mL (Doxepin), 5.00 - 1300 pg/mL (Nordoxepin) | 0.100 - 15.380 ng/mL (6-desmethyl), 0.103 - 15.763 ng/mL (5-desmethyl) |
| Intra-batch Precision (% CV) | < 5.0% | ≤ 8.3% | < 10% |
| Inter-batch Precision (% CV) | < 8.0% | ≤ 8.3% | < 10% |
| Extraction Recovery | Information not available | 86.6% - 90.4% (Doxepin), 88.0% - 99.1% (Nordoxepin) | > 60% |
| Internal Standard (IS) | Doxylamine-d5 | Propranolol and Desipramine | Galantamine |
Note: Data for Methods 2 and 3 are for analogous desmethyl metabolites and are provided to indicate achievable performance for similar analytes.
Experimental Protocols
A robust inter-laboratory comparison study requires a well-defined and harmonized experimental protocol. The following section outlines a comprehensive methodology based on established bioanalytical method validation guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH).[4][5][6]
1. Objective: To establish a validated, sensitive, and selective LC-MS/MS method for the quantification of this compound in human plasma to be used in an inter-laboratory comparison study.
2. Materials and Reagents:
-
Reference standards for this compound and a suitable stable isotope-labeled internal standard (e.g., this compound-d3).
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA).
-
HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid).
-
Reagent-grade water.
3. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A chiral HPLC column for enantioselective separation.
-
A tandem mass spectrometer with an electrospray ionization (ESI) source.
4. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.
-
Add 25 µL of the internal standard working solution to each well.
-
Add 300 µL of cold acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
Chromatographic Column: A chiral column suitable for the separation of enantiomers (e.g., a polysaccharide-based chiral stationary phase).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).
-
Flow Rate: To be optimized based on the column dimensions.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion of the reference standard).
-
Internal Standard: Precursor ion > Product ion (to be determined by infusion of the reference standard).
-
6. Method Validation: The method should be validated according to ICH M10 guidelines, assessing the following parameters: selectivity, carry-over, lower limit of quantification (LLOQ), calibration curve, accuracy, precision, matrix effect, and stability.[5]
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the measurement of this compound.
Caption: Metabolic pathway of Doxylamine to its desmethylated metabolites.
Caption: A typical workflow for bioanalytical sample analysis.
Caption: Logical relationship of key bioanalytical validation parameters.
References
- 1. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ESI-MS/MS stability-indicating bioanalytical method development and validation for simultaneous estimation of donepezil, 5-desmethyl donepezil and 6-desmethyl donepezil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
(S)-Desmethyl Doxylamine vs. N,N-didesmethyldoxylamine: A Comparative Guide for Biomarker Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Desmethyl Doxylamine (N-desmethyldoxylamine) and N,N-didesmethyldoxylamine as potential biomarkers for doxylamine exposure. Doxylamine, a commonly used antihistamine, undergoes extensive metabolism in the body, primarily through N-dealkylation, yielding these two major metabolites.[1] Understanding the characteristics of these metabolites is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring.
Executive Summary
Both N-desmethyldoxylamine and N,N-didesmethyldoxylamine serve as urinary biomarkers for doxylamine intake.[2] However, available data, primarily from studies in rhesus monkeys, suggests that N-desmethyldoxylamine may be present in slightly higher concentrations and reach its peak plasma concentration faster than N,N-didesmethyldoxylamine. This could indicate its potential as an earlier and more sensitive biomarker of recent doxylamine exposure. Conversely, the presence of both metabolites provides a more complete picture of doxylamine metabolism. The choice of biomarker may, therefore, depend on the specific research question, the biological matrix available, and the analytical methodology employed.
Quantitative Data Comparison
The following table summarizes the available pharmacokinetic data for N-desmethyldoxylamine and N,N-didesmethyldoxylamine. It is important to note that this data is derived from a study conducted on rhesus monkeys and may not be directly extrapolated to humans.[3]
| Parameter | This compound | N,N-didesmethyldoxylamine | Reference |
| Relative Urinary Excretion (% of dose in 48h) | 20% | 17% | [3] |
| Maximum Plasma Concentration (Cmax) | 790 ng/mL | 430 ng/mL | [3] |
| Time to Maximum Plasma Concentration (Tmax) | 2 hours | 4 hours | [3] |
Metabolic Pathway of Doxylamine
Doxylamine is metabolized in the liver primarily by cytochrome P450 enzymes. The main pathway involves sequential N-demethylation. The first demethylation step produces N-desmethyldoxylamine, which is subsequently demethylated to form N,N-didesmethyldoxylamine. Both metabolites are then excreted by the kidneys.[3][4]
References
A Comparative Guide to the Bioanalytical Quantification of Doxylamine
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds and their metabolites is paramount. This guide provides a comparative overview of bioanalytical methods for the quantification of doxylamine, a commonly used antihistamine. While specific quantitative data for its metabolite, (S)-Desmethyl Doxylamine, is not extensively detailed in the readily available literature, the methodologies presented for the parent compound serve as a foundational framework that can be adapted and validated for its metabolites.
Quantitative Performance of Doxylamine Bioanalytical Methods
The following table summarizes the linearity and quantification ranges of various analytical techniques used for doxylamine determination in biological matrices, primarily human plasma.
| Method | Analyte(s) | Matrix | Linearity Range | Limit of Quantification (LOQ) | Correlation Coefficient (r²) |
| LC-MS/MS | Doxylamine | Human Plasma | 0.500 - 200 ng/mL | 0.500 ng/mL | Not Specified |
| UPLC-MS/MS | Doxylamine | Human Plasma | 1.0 - 300.0 ng/mL | 1.0 ng/mL | Not Specified |
| Chiral LC-MS/MS | Doxylamine Enantiomers | Rat Plasma | 100 - 1400 ng/mL | Not Specified | > 0.995 |
| HPLC-DAD | Doxylamine | Human Plasma | Not Specified | Not Specified | Not Specified |
| UV-Spectrophotometry | Doxylamine Succinate | Bulk Drug | 10 - 60 µg/mL | 1.309 - 1.631 µg/mL | > 0.99 |
Detailed Experimental Protocols
Below are detailed methodologies for two common techniques employed in the quantification of doxylamine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[1]
This method is highly sensitive and specific for the quantification of doxylamine in human plasma.
-
Sample Preparation: Protein precipitation is utilized for sample cleanup. An internal standard (isotope-labeled doxylamine-d5) is added to the plasma samples before precipitation.
-
Chromatography:
-
Mass Spectrometry:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method[2]
This method offers rapid and sensitive analysis of doxylamine in human plasma.
-
Sample Preparation: Solid-phase extraction (SPE) is employed to extract doxylamine and the internal standard (Doxylamine-d5) from 150 µL of plasma.[2]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of a drug, such as doxylamine, in a biological matrix using an LC-MS/MS-based method.
Caption: Bioanalytical workflow for drug quantification.
References
- 1. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Dose Proportionality Between Two Strengths (12.5 mg and 25 mg) of Doxylamine Hydrogen Succinate Film-Coated Tablets in Fasting State: A Single-Dose, Randomized, Two-Period Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dissolution Profiles for Different Doxylamine Succinate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dissolution profiles of different formulations containing doxylamine succinate, a first-generation antihistamine commonly used for insomnia and, in combination with pyridoxine, for nausea and vomiting during pregnancy.[1][2] The following data and experimental protocols are compiled from published in-vitro studies to aid in understanding the performance of these formulations.
Data Presentation: Comparative Dissolution of Doxylamine Succinate Formulations
The dissolution behavior of two distinct European formulations of a fixed-dose combination of doxylamine succinate and pyridoxine hydrochloride (10 mg/10 mg) was evaluated: Xonvea®, a gastro-resistant tablet, and Cariban®, a modified-release hard capsule.[3] The studies aimed to assess the potential impact of their release profiles on their onset of action.[3]
Table 1: Percentage of Doxylamine Dissolved Over Time in Different pH Conditions
| Time (minutes) | pH 1.2 (0.1N HCl) | pH 4.5 (Acetate Buffer) | pH 6.8 (Phosphate Buffer) |
| Xonvea® (Tablet) | |||
| 120 | 0%[3] | 0%[3] | |
| 140 (20 min in pH 6.8) | ~100%[3] | ~100%[3] | >90%[3] |
| Cariban® (Capsule) | |||
| 120 | ~23%[3] | ~20%[3] | |
| 180 (60 min in pH 6.8) | 46%[3] |
Key Observations:
-
Gastro-Resistance: The Xonvea® gastro-resistant tablets showed no drug release in acidic conditions (pH 1.2 and 4.5), which mimic the stomach's environment.[3][4] This design protects the active ingredients from potential degradation in acidic pH.[3]
-
Rapid Release in Neutral pH: Once in a neutral environment (pH 6.8), simulating the intestinal tract, the Xonvea® tablets demonstrated a rapid and almost complete release of doxylamine within approximately 20 minutes.[3]
-
Modified Release: The Cariban® modified-release capsules exhibited a partial release of doxylamine in acidic conditions, followed by a slower, incomplete release at pH 6.8.[3] After a total of three hours, the dissolution of the drug substances from Cariban® was not complete.[5]
-
Oral Dispersible Tablets: Other research has focused on developing oral dispersible tablets of doxylamine to achieve rapid drug release. One study reported a formulation (DXMN7) that showed a maximum drug release of 98.21% in 10 minutes.[6]
-
Fast Dissolving Buccal Films: To enhance bioavailability, fast-dissolving buccal films of doxylamine succinate have also been formulated.[7] Studies on these films, using simulated salivary fluid (pH 6.8 phosphate buffer), showed that about 98% of the drug was released.[8]
Experimental Protocols
The following methodologies were employed in the comparative dissolution studies of Xonvea® tablets and Cariban® capsules:
Dissolution Apparatus:
-
An Agilent 708-DS apparatus (or equivalent) was used.[4]
-
The USP II (paddles) method was employed at a rotation speed of 50 rpm.[3][5]
Dissolution Media and Procedure:
-
A two-stage dissolution process was conducted to simulate the gastrointestinal transit.[3][9]
-
Acid Stage: The formulations were first tested in an acidic medium for 2 hours. The media used were either 0.1N Hydrochloric Acid (pH 1.2) or an acetate buffer (pH 4.5).[3][4]
-
Buffer Stage: Following the acid stage, the medium was changed to a phosphate buffer at pH 6.8 for a period of up to 5 hours.[4]
Sampling and Analysis:
-
Samples were collected from the dissolution medium at specific time points.[4]
-
The concentration of dissolved doxylamine was measured using Reverse Phase High-Performance Liquid Chromatography with a Photodiode Array Detector (RP-HPLC/DAD).[4]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the comparative dissolution profiling of doxylamine formulations.
Caption: Experimental workflow for comparative dissolution studies.
References
- 1. Doxylamine - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. europeanreview.org [europeanreview.org]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. Formulation and Evaluation of Doxylamine Succinate Fast Dissolving Buccal Films [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro analytical dissolution profiling of antiemetic delayed release tablets in two different dissolution media: Validated spectrophotometric methods versus reported HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Enantiomeric Ratio of Desmethyl Doxylamine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current landscape for evaluating the enantiomeric ratio of desmethyl doxylamine, a primary metabolite of the widely used antihistamine, doxylamine. While direct in vivo data on the enantiomeric composition of desmethyl doxylamine is not currently published, this document serves as a valuable resource by summarizing the known metabolic pathways, presenting established analytical methodologies for the chiral separation of the parent compound, and offering a framework for future investigation.
Metabolic Pathway of Doxylamine
Doxylamine undergoes metabolism in the liver, primarily through N-dealkylation, to form N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine.[1][2][3][4] These metabolites, along with their N-acetyl conjugates, have been identified in the urine of humans, rats, and monkeys.[1][2][3] The cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, and CYP2C9, are responsible for the metabolic conversion of doxylamine.[1]
Understanding the stereoselectivity of these enzymes in the metabolism of doxylamine is crucial, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. While the stereoselective metabolism of doxylamine to desmethyl doxylamine has not been explicitly detailed in published literature, studies on analogous compounds like doxepin have demonstrated the importance of such investigations. Research on doxepin revealed that the ratio of its N-desmethyl metabolite isomers differed significantly from the parent drug, suggesting stereoselective metabolism.[5]
Comparative Analysis of Analytical Methodologies
Currently, no standardized method for the direct in vivo chiral analysis of desmethyl doxylamine has been published. However, several validated methods for the enantiomeric separation of the parent drug, doxylamine, in biological matrices provide a strong foundation for developing such a method. The most common and effective approach involves chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | Chiral HPLC Method for Doxylamine[6] | Proposed Chiral LC-MS/MS for Desmethyl Doxylamine |
| Instrumentation | Ultra-Fast Liquid Chromatography with Diode Array Detector (UFLC-DAD) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Chiral Stationary Phase | Cellulose Tris (4-chloro,3-methylphenylcarbamate) column | Similar chiral stationary phases (e.g., polysaccharide-based) would be a logical starting point. |
| Mobile Phase | 20 mM ammonium bicarbonate buffer–acetonitrile (65:35 v/v) with 0.15% diethylamine | Optimization would be required, likely involving a mixture of an organic modifier (e.g., acetonitrile, methanol) and an aqueous buffer with a chiral selector if necessary. |
| Detection | UV at 220 nm | Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. |
| Sample Preparation | Protein precipitation with acetonitrile | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples and better sensitivity. |
| Validation Parameters | Linearity (100–1400 ng/mL), Accuracy, Precision, Recovery | Similar validation parameters would be required according to regulatory guidelines. |
Experimental Protocols
Chiral Separation of Doxylamine Enantiomers in Rat Plasma (Adapted from Sirisha et al., 2015)[6]
This method provides a blueprint for the development of a chiral assay for desmethyl doxylamine.
-
Sample Preparation: To 500 µL of rat plasma, add an internal standard and precipitate proteins using acetonitrile. Centrifuge the sample and filter the supernatant.
-
Chromatographic Conditions:
-
Column: Cellulose Tris (4-chloro,3-methylphenylcarbamate) (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 20 mM ammonium bicarbonate buffer:acetonitrile (65:35 v/v) with 0.15% diethylamine
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
-
Validation: The method was validated for linearity, accuracy, precision, and recovery.
Proposed Experimental Workflow for In Vivo Enantiomeric Ratio of Desmethyl Doxylamine
The following workflow outlines a potential approach for researchers aiming to investigate the stereoselective metabolism of doxylamine to desmethyl doxylamine.
Future Directions
The lack of direct data on the in vivo enantiomeric ratio of desmethyl doxylamine presents a clear research opportunity. Future studies should focus on developing and validating a sensitive and specific chiral LC-MS/MS method for the simultaneous quantification of doxylamine and its desmethylated metabolites' enantiomers in biological fluids. Such studies would provide valuable insights into the stereoselective pharmacokinetics of doxylamine and could have significant implications for understanding its efficacy and safety profile. The methodologies and frameworks presented in this guide offer a solid starting point for these critical investigations.
References
- 1. N-Desmethyldoxylamine | 78868-03-8 | Benchchem [benchchem.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxylamine Monograph for Professionals - Drugs.com [drugs.com]
- 5. Stereoselective in vivo and in vitro studies on the metabolism of doxepin and N-desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (S)-Desmethyl Doxylamine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Desmethyl Doxylamine. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. Therefore, stringent use of personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Glasses | Must be worn to protect against dust particles. A face shield may be required in situations with a higher risk of splashing. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Respiratory Protection | Dust Respirator or Self-Contained Breathing Apparatus | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially when handling the powder form to avoid dust formation.[3][4] |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. Protective boots may be necessary depending on the scale of handling. |
Operational Plan: Handling Procedures
Proper handling techniques are crucial to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation :
-
Ensure a well-ventilated work area, such as a chemical fume hood. Install a closed system or local exhaust if possible.
-
Confirm that a safety shower and eye wash station are readily accessible.
-
Gather all necessary PPE as specified in the table above.
-
-
Handling the Compound :
-
In Case of Exposure :
-
Eye Contact : Immediately rinse with plenty of water for several minutes. If wearing contact lenses, remove them if it is easy to do so.
-
Skin Contact : Wash off immediately with plenty of water.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[3]
-
Ingestion : Rinse the mouth with water and seek medical assistance.[3]
-
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and comply with regulations.
Disposal Protocol:
-
Dispose of the contents and container through a licensed waste management company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the product to reach ground water, water courses, or sewage systems.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
